molecular formula C9H8N2O2 B1419511 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde CAS No. 38786-60-6

5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde

Cat. No.: B1419511
CAS No.: 38786-60-6
M. Wt: 176.17 g/mol
InChI Key: POZYPNUHAUMFKD-UHFFFAOYSA-N
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Description

“5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring (a five-member ring with two non-adjacent nitrogen atoms). The specific compound “this compound” is not widely studied, and there is limited information available about it .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “this compound”, typically involves a benzene ring fused to an imidazole ring . The presence of the methoxy group and the carbaldehyde group at specific positions on the benzimidazole ring would define the unique structure of “this compound”.

Scientific Research Applications

Quantum Mechanical and Spectroscopic Studies

5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde (5MBIT) has been extensively studied for its molecular structure and spectroscopic properties. Researchers have used DFT/B3LYP methodology for theoretical analysis, comparing the results with experimental data. This compound's properties, including dipole moment, polarizability, and hyperpolarizability, have significant implications in the field of quantum mechanics and spectroscopy (Pandey, Muthu, & Gowda, 2017).

Synthesis and Characterization

The synthesis and characterization of derivatives of 5-imidazole-carbaldehydes, such as 5MBIT, are crucial in medicinal chemistry. These compounds serve as building blocks for various biologically important molecules. The study demonstrates the synthesis of these derivatives and their potential biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).

Green Synthesis and Structural Investigation

The green synthesis of multi-substituted imidazoles, including derivatives of 5MBIT, highlights an environmentally friendly approach in chemical synthesis. This method yields high efficiency and offers a solvent-free protocol, which is crucial for sustainable chemistry practices (Mohamed et al., 2015).

Copper-Catalyzed Oxidative Coupling Reaction

The copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes, including 5MBIT, is an important method in organic synthesis. This process features high atom economy and mild conditions, making it a valuable tool in synthetic chemistry (Li et al., 2015).

Microwave Assisted Synthesis

Microwave-assisted synthesis of novel functionalized hydantoin derivatives, which include 5MBIT analogs, demonstrates the efficiency of this technique in organic synthesis. This method offers advantages such as short run time and simple workup conditions (Kamila, Ankati, & Biehl, 2011).

Corrosion Inhibition Properties

Research on the corrosion inhibition properties of imidazole derivatives, including those related to 5MBIT, is significant in materials science. These studies explore the potential of these compounds to protect metals in acidic solutions, which is crucial for industrial applications (Prashanth et al., 2021).

Future Directions

The future research directions for “5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde” and other benzimidazole derivatives could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by benzimidazole derivatives, they could be potential candidates for the development of new drugs .

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives have been studied for their antimicrobial activity . Therefore, it can be inferred that the compound may interact with microbial cells, but the specific targets are yet to be identified.

Mode of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity . This suggests that the compound might interact with its targets in a way that inhibits the growth or function of microbial cells.

Biochemical Pathways

It is known that benzimidazole derivatives can interfere with the normal functioning of microbial cells , which suggests that the compound might affect the biochemical pathways related to microbial growth and survival.

Result of Action

It is known that benzimidazole derivatives can exhibit antimicrobial activity , suggesting that the compound might inhibit the growth or function of microbial cells.

Properties

IUPAC Name

6-methoxy-1H-benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZYPNUHAUMFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663530
Record name 6-Methoxy-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38786-60-6
Record name 6-Methoxy-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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